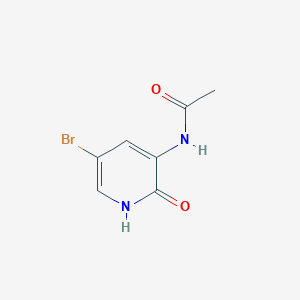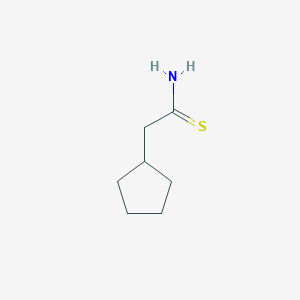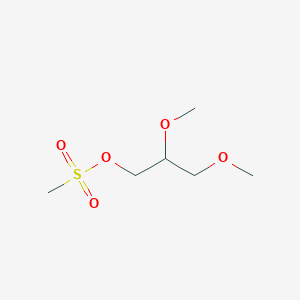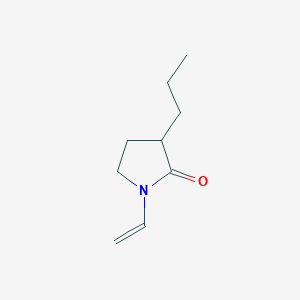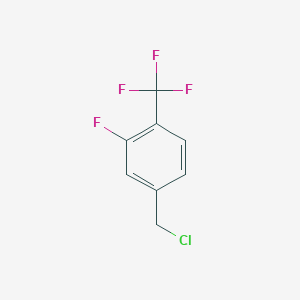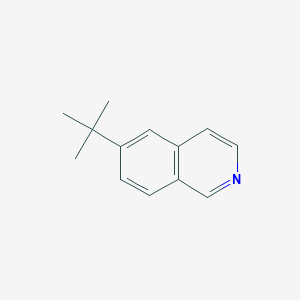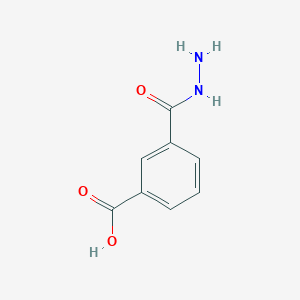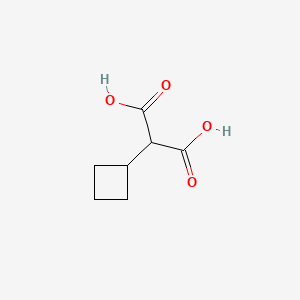
2-cyclobutylpropanedioicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylpropanedioicacid is an organic compound with the molecular formula C7H10O4 It features a cyclobutane ring attached to a propanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutylpropanedioicacid typically involves the cycloaddition reaction of cyclobutene with malonic acid derivatives under controlled conditions . The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the cyclobutane ring. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors like cyclobutene and malonic acid. The process includes steps such as esterification, cycloaddition, and hydrolysis to yield the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutylpropanedioicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to yield cyclobutylcarboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring, leading to the formation of substituted cyclobutyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Cyclobutylcarboxylic acids.
Reduction: Cyclobutylpropanediol.
Substitution: Substituted cyclobutyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyclobutylpropanedioicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Industry: Utilized in the development of novel materials and polymers with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-cyclobutylpropanedioicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. Its cyclobutane ring structure allows it to fit into enzyme active sites, altering their activity and affecting downstream biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Similar in structure but lacks the propanedioic acid moiety.
Cyclobutylacetic acid: Contains a cyclobutane ring but with an acetic acid group instead of propanedioic acid.
Uniqueness
2-Cyclobutylpropanedioicacid is unique due to its combination of a cyclobutane ring with a propanedioic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-cyclobutylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)5(7(10)11)4-2-1-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMILBFBZCRHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


